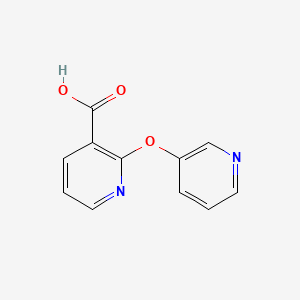

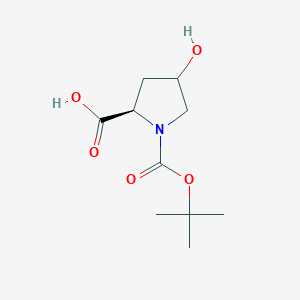

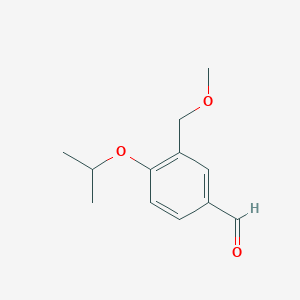

4-Isopropoxy-3-(methoxymethyl)benzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-Isopropoxy-3-(methoxymethyl)benzaldehyde is a derivative of benzaldehyde, which is a key starting material in various synthetic pathways for producing aromatic compounds with potential inhibitory activities and other significant chemical properties. The related compounds discussed in the provided papers include a series of 5-substituted 3-hydroxy-4-methoxybenzaldehydes (isovanillins) which have been evaluated as inhibitors of rat liver catechol O-methyltransferase, showing that the presence of electron-withdrawing substituents can enhance inhibitory activity .

Synthesis Analysis

The synthesis of related compounds involves starting from benzaldehyde and introducing various substituents to achieve the desired chemical structure. For instance, the synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one from benzaldehyde has been described, which involves multiple steps and yields a compound that undergoes further photochemical and acid-catalyzed rearrangements . Another related compound, 3-(4-methoxy-benzylidene)-isothiochroman-4-one, was prepared from the reaction of isothiochroman-4-one with benzaldehyde in the presence of HCl .

Molecular Structure Analysis

The molecular structure of these compounds is determined using various spectroscopic techniques such as IR, NMR, and X-ray crystallography. For example, the structure of 3-(4-methoxy-benzylidene)-isothiochroman-4-one was solved in the monoclinic space group, and its conformation was found to be stable due to intramolecular hydrogen-bonding interactions . Similarly, the structure of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde was determined by X-ray analysis, revealing an orthorhombic crystal system .

Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex, involving photochemical and acid-catalyzed rearrangements. For instance, the compound 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one undergoes photorearrangement to produce different types of phenols and undergoes acid-catalyzed rearrangement to yield 3-carbomethoxy-4-methylphenol .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure and the substituents present on the benzaldehyde core. The presence of electron-withdrawing or electron-donating groups can significantly affect their reactivity and interaction with biological targets, as seen in the case of isovanillins, which exhibit varying patterns of inhibition against catechol O-methyltransferase depending on the substituents present . The spectroscopic studies provide detailed insights into the electronic and structural characteristics that define their physical and chemical behavior .

科学的研究の応用

Application Summary

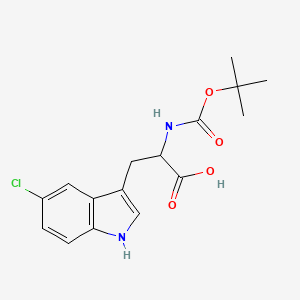

“4-Isopropoxy-3-(methoxymethyl)benzaldehyde” has been used in the synthesis of a diverse series of 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues . These analogues have been tested for their antimicrobial activity .

Methods of Application

The compounds were synthesized by the click reaction between 4-O-propargylated benzaldehyde and various organic bromides/azides . This method is part of a copper-catalyzed variant of Huisgen azide–alkyne cycloaddition for the synthesis of 1,4-disubstituted 1,2,3-triazoles .

Results or Outcomes

Most of the synthesized compounds exhibited good-to-excellent antimicrobial activity . For example, compound 7b was found to be more potent than ciprofloxacin against B. subtilis, and it showed activity comparable to ciprofloxacin against E. coli . Compounds 4h and 4i showed activity comparable to fluconazole against A. niger .

特性

IUPAC Name |

3-(methoxymethyl)-4-propan-2-yloxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-9(2)15-12-5-4-10(7-13)6-11(12)8-14-3/h4-7,9H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLMBCJDHVZKHBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C=O)COC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isopropoxy-3-(methoxymethyl)benzaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。